Ethyl (3,4,5-trifluorobenzoyl)acetate
Overview
Description
Ethyl (3,4,5-trifluorobenzoyl)acetate is an organic compound with the molecular formula C11H9F3O3. It is a derivative of benzoyl acetate, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4,5-trifluorobenzoyl)acetate typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with ethyl acetoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,4,5-trifluorobenzoyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoyl acetates.
Reduction: Ethyl (3,4,5-trifluorobenzyl)acetate.
Oxidation: 3,4,5-Trifluorobenzoic acid.
Scientific Research Applications
Ethyl (3,4,5-trifluorobenzoyl)acetate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (3,4,5-trifluorobenzoyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,4,5-trifluorobenzoyl)acetate
- Ethyl (3-trifluoromethylbenzoyl)acetate
- Ethyl (4-trifluoromethylbenzoyl)acetate
Uniqueness
Ethyl (3,4,5-trifluorobenzoyl)acetate is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)6-3-7(12)11(14)8(13)4-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDANDASTDTXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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